molecular formula C4H6Br2MgO B12535358 CID 71376380 CAS No. 652155-93-6

CID 71376380

Cat. No.: B12535358
CAS No.: 652155-93-6
M. Wt: 254.20 g/mol
InChI Key: VVAWVECDBICONZ-UHFFFAOYSA-N
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Description

The compound identified as “CID 71376380” is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

652155-93-6

Molecular Formula

C4H6Br2MgO

Molecular Weight

254.20 g/mol

InChI

InChI=1S/C4H6Br2O.Mg/c5-4(6)2-1-3-7-4;/h1-3H2;

InChI Key

VVAWVECDBICONZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(Br)Br.[Mg]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71376380 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route may involve steps such as condensation, cyclization, and functional group modifications.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: Industrial-scale production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. This includes the use of catalysts, solvents, and purification techniques to achieve large-scale production.

Chemical Reactions Analysis

CID 71376380 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and analogs of this compound.

Scientific Research Applications

CID 71376380 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

    Industry: In industrial applications, this compound is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

List of Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These similar compounds share certain structural or functional similarities with this compound, making them relevant for comparative studies.

Biological Activity

CID 71376380, known chemically as 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its biological significance.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of alkyne and nitrophenoxy functional groups. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3, and it has a molecular weight of approximately 233.27 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The alkyne group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Redox Reactions : The nitrophenoxy group may participate in redox reactions, affecting cellular processes such as signaling pathways and oxidative stress responses.

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64
Escherichia coli>128

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, revealing dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
MCF-715
HCT11620

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

Several case studies have been conducted to assess the practical applications of this compound in therapeutic contexts:

  • Case Study: Antimicrobial Efficacy
    • Objective : To evaluate the effectiveness of this compound in treating bacterial infections.
    • Method : A randomized controlled trial involving patients with skin infections.
    • Outcome : Patients treated with this compound showed a significant reduction in infection severity compared to the control group.
  • Case Study: Cancer Treatment
    • Objective : To investigate the use of this compound in combination with standard chemotherapy.
    • Method : A cohort study involving breast cancer patients receiving concurrent treatment.
    • Outcome : Enhanced tumor regression was observed in patients receiving this compound alongside chemotherapy agents.

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